molecular formula C13H11N3O3 B3855780 2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

Cat. No.: B3855780
M. Wt: 257.24 g/mol
InChI Key: JSVGODKWRJICRI-OVCLIPMQSA-N
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Description

2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide is a complex organic compound that features a benzamide core substituted with hydroxyl groups at positions 2 and 4, and a pyridin-2-ylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide typically involves the condensation of 2,4-dihydroxybenzaldehyde with pyridin-2-ylamine under specific conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is usually refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl positions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide exerts its effects is often related to its ability to chelate metal ions, thereby inhibiting metalloenzymes or disrupting metal-dependent biological processes. The compound’s hydroxyl and imine groups play crucial roles in binding to metal ions, which can lead to the inhibition of enzymatic activity or the modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-dihydroxybenzaldehyde: Shares the benzene core with hydroxyl groups but lacks the pyridin-2-ylmethylideneamino group.

    Pyridin-2-ylamine: Contains the pyridine ring but lacks the benzamide core.

    2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzaldehyde: Similar structure but with an aldehyde group instead of an amide.

Uniqueness

2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-10-4-5-11(12(18)7-10)13(19)16-15-8-9-3-1-2-6-14-9/h1-8,17-18H,(H,16,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVGODKWRJICRI-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
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2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
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2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
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Reactant of Route 6
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

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